2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, a benzo[d]thiazole moiety, and a cyclopentylureido group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial activity, suggesting that the targets could be enzymes or proteins essential for microbial growth .
Mode of Action
It is known that aminothiazole compounds can interact with their targets through chelation, forming stable complexes . This interaction can disrupt the normal function of the target, leading to the observed effects.
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it is likely that the compound interferes with essential biochemical pathways in microbes, such as cell wall synthesis or dna replication .
Pharmacokinetics
Similar compounds have been shown to have good thermal and electrochemical stability , which could potentially influence their bioavailability and pharmacokinetic properties.
Result of Action
The compound’s action results in antimicrobial activity, as evidenced by in vitro studies showing strong action against both Gram-positive and Gram-negative bacteria . The compound also exhibits antifungal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of the compound. For instance, the compound’s chelation phenomenon suggests that the presence of metal ions in the environment could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Introduction of the Cyclopentylureido Group: The cyclopentylureido group can be introduced via a nucleophilic substitution reaction using cyclopentylamine and an appropriate isocyanate derivative.
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through a condensation reaction involving o-aminothiophenol and an appropriate aldehyde or ketone.
Coupling Reactions: The final step involves coupling the synthesized thiazole and benzo[d]thiazole intermediates using a suitable linker, such as an acetamide group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or other reactive sites of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced amines, alcohols, and other reduced derivatives.
Substitution: Halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical properties.
Comparison with Similar Compounds
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide can be compared with other similar compounds, such as:
- 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives
- 2-(benzo[d]thiazol-2-yl)phenol derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the thiazole, benzo[d]thiazole, and cyclopentylureido groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S2/c1-2-28-14-7-8-15-16(10-14)30-20(23-15)24-17(26)9-13-11-29-19(22-13)25-18(27)21-12-5-3-4-6-12/h7-8,10-12H,2-6,9H2,1H3,(H,23,24,26)(H2,21,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJWPFKRZPUQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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